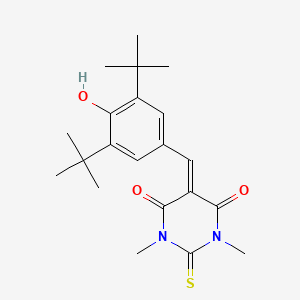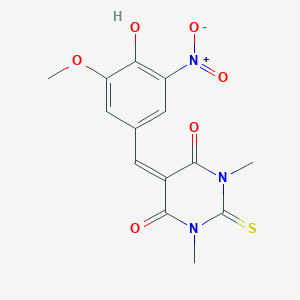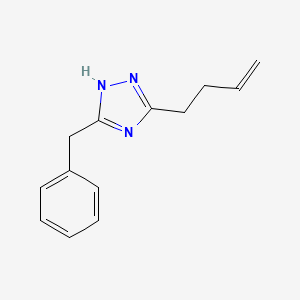![molecular formula C18H19ClN2O3 B3924193 N-(2-chloro-4-{[(2-methoxyphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B3924193.png)
N-(2-chloro-4-{[(2-methoxyphenyl)acetyl]amino}phenyl)propanamide
Vue d'ensemble
Description
N-(2-chloro-4-{[(2-methoxyphenyl)acetyl]amino}phenyl)propanamide, commonly referred to as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMP belongs to the class of amide compounds and has a molecular formula of C18H20ClNO3. The compound has shown promising results in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of CMMP is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in disease progression. In cancer research, CMMP has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation research, CMMP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, CMMP has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the protection of neurons.
Biochemical and Physiological Effects
CMMP has been found to have various biochemical and physiological effects. In cancer research, CMMP has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, CMMP has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In neurodegenerative disorders, CMMP has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
CMMP has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. CMMP is also stable and can be stored for extended periods without degradation. However, one limitation of CMMP is that it is not very soluble in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on CMMP. One area of research is to investigate the potential of CMMP as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is to explore the mechanism of action of CMMP in more detail to better understand how the compound works. Additionally, future research could focus on developing more efficient synthesis methods for CMMP and improving its solubility in water to make it easier to work with in lab experiments.
Conclusion
In conclusion, CMMP is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. While there is still much to learn about the mechanism of action of CMMP, the compound has the potential to be a valuable tool for the treatment of various diseases.
Applications De Recherche Scientifique
CMMP has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CMMP has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that CMMP has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, CMMP has been found to have neuroprotective effects and can prevent neuronal damage.
Propriétés
IUPAC Name |
N-[2-chloro-4-[[2-(2-methoxyphenyl)acetyl]amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-17(22)21-15-9-8-13(11-14(15)19)20-18(23)10-12-6-4-5-7-16(12)24-2/h4-9,11H,3,10H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZPGHGALTZUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B3924112.png)
![2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acid](/img/structure/B3924114.png)
![N-{4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3924129.png)
![2-(4-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinyl)ethanol](/img/structure/B3924141.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine](/img/structure/B3924146.png)

![2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B3924154.png)

![dimethyl 5-[({4-[(2-furylmethyl)amino]-3-nitrophenyl}sulfonyl)amino]isophthalate](/img/structure/B3924165.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3924172.png)
![1-(3-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3924173.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B3924185.png)

![4-[(3-anilino-2-quinoxalinyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3924207.png)